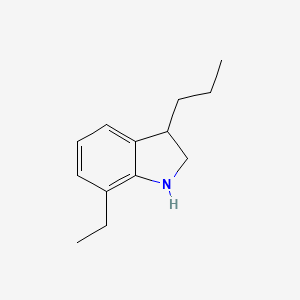
4-(Chloromethyl)-4-cyclobutyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-4-cyclobutyloxane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-cyclobutyloxane typically involves the chloromethylation of cyclobutyloxane. One common method includes the reaction of cyclobutyloxane with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of environmentally friendly catalysts and solvents is considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-4-cyclobutyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-(hydroxymethyl)-4-cyclobutyloxane, 4-(aminomethyl)-4-cyclobutyloxane, or 4-(thiomethyl)-4-cyclobutyloxane can be formed.
Oxidation Products: Oxidation can yield products like 4-(formyl)-4-cyclobutyloxane or other oxidized derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-4-cyclobutyloxane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)cyclohexane: Similar in having a chloromethyl group but differs in the cyclohexane ring structure.
Uniqueness
4-(Chloromethyl)-4-cyclobutyloxane is unique due to its combination of a cyclobutane ring and an oxane ring, which imparts distinct chemical properties and reactivity compared to other chloromethyl-substituted compounds . This structural uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C10H17ClO |
|---|---|
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-cyclobutyloxane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9H,1-8H2 |
Clé InChI |
ZNJXGNNGNUCEDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCOCC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)

![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)





![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
